molecular formula C9H3Cl3O2S B13387091 3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid

3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B13387091
M. Wt: 281.5 g/mol
InChI Key: FNEDAFASSBCDER-UHFFFAOYSA-N
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Description

3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H3Cl3O2S and a molecular weight of 281.54 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of three chlorine atoms and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid typically involves the chlorination of benzothiophene derivatives followed by carboxylation. One common method involves the chlorination of 1-benzothiophene-2-carboxylic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3, 4, and 7 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C9H3Cl3O2S

Molecular Weight

281.5 g/mol

IUPAC Name

3,4,7-trichloro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H3Cl3O2S/c10-3-1-2-4(11)7-5(3)6(12)8(15-7)9(13)14/h1-2H,(H,13,14)

InChI Key

FNEDAFASSBCDER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=C(S2)C(=O)O)Cl)Cl

Origin of Product

United States

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